molecular formula C11H13IN2O4 B061393 Tert-butyl 4-nitro-2-iodophenylcarbamate CAS No. 171513-06-7

Tert-butyl 4-nitro-2-iodophenylcarbamate

Cat. No.: B061393
CAS No.: 171513-06-7
M. Wt: 364.14 g/mol
InChI Key: MCPGEGLMPANJTH-UHFFFAOYSA-N
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Description

Tert-butyl 4-nitro-2-iodophenylcarbamate is an organic compound with the molecular formula C11H14INO2. It is a white crystalline powder that is soluble in water and organic solvents. This compound is commonly used as a nitrification inhibitor in agriculture, helping to reduce the conversion of ammonium to nitrate in soil, thereby improving nitrogen use efficiency and reducing environmental pollution.

Preparation Methods

The synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate typically involves the reaction of bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-nitro-2-iodophenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming tert-butyl 4-amino-2-iodophenylcarbamate.

    Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents and conditions. For example, palladium-catalyzed cross-coupling reactions can replace the iodine with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like hydrogen gas (H2) in the presence of a catalyst, and various palladium catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-nitro-2-iodophenylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

    Biology: The compound’s ability to inhibit nitrification makes it useful in studies related to soil biology and nitrogen cycling.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target specific biological pathways.

    Industry: In agriculture, it is used to improve nitrogen use efficiency in crops, reducing the need for nitrogen fertilizers and minimizing environmental impact.

Mechanism of Action

The mechanism of action of Tert-butyl 4-nitro-2-iodophenylcarbamate as a nitrification inhibitor involves the inhibition of the enzyme ammonia monooxygenase, which is responsible for the oxidation of ammonium to nitrite in soil. By inhibiting this enzyme, the compound reduces the conversion of ammonium to nitrate, thereby decreasing nitrogen losses through leaching and denitrification. This helps in maintaining higher levels of ammonium in the soil, which is more readily taken up by plants.

Comparison with Similar Compounds

Tert-butyl 4-nitro-2-iodophenylcarbamate can be compared with other nitrification inhibitors such as:

    Dicyandiamide (DCD): A commonly used nitrification inhibitor that also reduces nitrogen losses but has a different chemical structure and mode of action.

    Nitrapyrin: Another nitrification inhibitor that inhibits the same enzyme but has a different chemical structure and is used in different agricultural settings.

The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of nitrification with potentially fewer side effects on non-target organisms compared to other inhibitors.

Properties

IUPAC Name

tert-butyl N-(2-iodo-4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPGEGLMPANJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427763
Record name tert-butyl 4-nitro-2-iodophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171513-06-7
Record name tert-butyl 4-nitro-2-iodophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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